1-Ethyl-2-ethynylcyclohexene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106011-72-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-ethyl-2-ethynylcyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h1H,4-8H2,2H3 |
InChI Key |
WONKYLNYSDGRDK-UHFFFAOYSA-N |
SMILES |
CCC1=C(CCCC1)C#C |
Canonical SMILES |
CCC1=C(CCCC1)C#C |
Synonyms |
Cyclohexene, 1-ethyl-2-ethynyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2 Ethynylcyclohexene and Analogous Ethynylcyclohexene Derivatives
Direct Synthetic Routes to the 1-Ethyl-2-ethynylcyclohexene Core Structure
The direct synthesis of this compound involves a multi-step process that requires careful control over the formation of the cyclohexene (B86901) ring and the sequential or concurrent introduction of the ethyl and ethynyl (B1212043) groups.
Stereoselective Formation of the Cyclohexene Ring
Another approach involves the Diels-Alder reaction, a classic method for forming six-membered rings. The cycloaddition of a diene with a substituted dienophile can yield a cyclohexene ring with predictable stereochemistry. organic-chemistry.org The enantioselectivity of this reaction can be controlled through the use of chiral catalysts. organic-chemistry.org
Gold-catalyzed cyclizations of 1,5-enynes represent a modern and highly effective method for constructing densely functionalized cyclohexene derivatives in a stereoselective manner. acs.org These reactions can proceed through a tandem process involving C-C and C-O bond formation, leading to complex structures with multiple stereocenters. acs.org
Introduction of the Ethynyl Moiety
The introduction of the ethynyl group (–C≡CH) is a key transformation in the synthesis of this compound. The ethynyl group is a versatile functional group that can participate in a wide array of subsequent reactions. ontosight.aivaia.com
One of the most common methods for introducing an ethynyl group is through the reaction of a carbonyl compound, such as a ketone, with an acetylide. wikipedia.org This process, known as ethynylation, typically involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a nucleophile. wikipedia.org For instance, the addition of the lithium derivative of ethynylcyclohexene to an aldehyde has been used to create propargylic alcohols, which are precursors to more complex molecules. orgsyn.org
A straightforward approach involves the direct ethynylation of ketones and aldehydes using calcium carbide, activated by a fluoride (B91410) source like TBAF·3H₂O. acs.org This method provides a simple and efficient way to generate propargylic alcohols from various carbonyl compounds. acs.org
The steric and electronic properties of the ethynyl group are noteworthy. Its linear geometry and relatively small size compared to alkyl groups can influence the conformational preferences of the cyclohexene ring. vaia.com
Regioselective Ethylation Strategies
The final step in constructing the target molecule is the regioselective introduction of the ethyl group. This can be a challenging aspect of the synthesis, as the reactivity of the cyclohexene ring and the existing ethynyl group must be considered.
Friedel-Crafts alkylation could potentially be employed to introduce an ethyl group onto the cyclohexene ring, although controlling the regioselectivity can be difficult. A more controlled approach might involve the use of organometallic reagents. For example, a nickel-catalyzed reductive carboxylation of 1-ethynylcyclohexene (B1205888) has been shown to produce dienecarboxylic acids, indicating that the double bond can be functionalized. acs.org While this is not a direct ethylation, it demonstrates a pathway for introducing functionality at a specific position.
Another strategy could involve the synthesis of a precursor molecule that already contains the ethyl group in the desired position before the formation of the cyclohexene ring or the introduction of the ethynyl group. This would circumvent the challenges of direct ethylation on a pre-formed ethynylcyclohexene.
Synthesis of Parent Ethynylcyclohexene Systems
The synthesis of the parent ethynylcyclohexene framework is a fundamental starting point for the preparation of more complex derivatives like this compound. ontosight.ai
Ethynylation of Cyclic Ketones (e.g., Cyclohexanone)
The ethynylation of cyclohexanone (B45756) is a classic and widely used method to produce 1-ethynylcyclohexanol, a key precursor to 1-ethynylcyclohexene. ontosight.aiwikipedia.org This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone. wikipedia.org
The reaction is typically carried out using a strong base, such as an alkali metal amide (e.g., LiNH₂) or an organolithium reagent (e.g., n-butyllithium), to deprotonate acetylene (B1199291) or a protected alkyne. wikipedia.orggoogle.com The resulting metal acetylide then attacks the electrophilic carbonyl carbon of cyclohexanone. wikipedia.org The use of stabilizing agents like dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO) can enhance the formation and stability of the monoalkali metal acetylide, leading to improved yields. google.com
More recently, methods utilizing calcium carbide in the presence of a fluoride catalyst have been developed for the ethynylation of ketones, offering a milder and more accessible route. acs.org Optimization of reaction conditions, such as the choice of solvent and additives, is crucial to maximize the yield of the desired propargylic alcohol and minimize side reactions. acs.org
| Reactant | Reagent | Product | Key Features |
| Cyclohexanone | Acetylide (from Acetylene + Base) | 1-Ethynylcyclohexanol | Classic nucleophilic addition to a carbonyl group. wikipedia.org |
| Cyclohexanone | Calcium Carbide, TBAF·3H₂O | 1-Ethynylcyclohexanol | Milder conditions, avoids strong bases. acs.org |
Palladium-Catalyzed Coupling Reactions for Alkyne Introduction (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are exceptionally powerful for the formation of carbon-carbon bonds between sp²-hybridized carbons (from a vinyl or aryl halide) and sp-hybridized carbons (from a terminal alkyne). nih.govrsc.org This reaction is a cornerstone of modern organic synthesis and provides a direct route to ethynylcyclohexene derivatives. thalesnano.com
In a typical Sonogashira coupling, a vinyl halide or triflate derived from a cyclohexene precursor is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.net The reaction is generally carried out in the presence of a base, such as an amine. researchgate.net Copper-free modifications of the Sonogashira coupling have also been developed to suppress the undesired homocoupling of the terminal alkyne. thalesnano.com
The Sonogashira reaction exhibits broad substrate scope and functional group tolerance, making it a versatile tool for synthesizing a wide variety of substituted alkynes. nih.govrsc.org For instance, 1-ethynylcyclohexene itself can be used as a coupling partner in Sonogashira reactions to synthesize more complex structures. nih.gov The efficiency and selectivity of the coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. thalesnano.comresearchgate.net
| Reaction Type | Reactants | Catalyst System | Product |
| Sonogashira Coupling | Vinyl Halide/Triflate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne |
| Copper-Free Sonogashira | Vinyl Halide/Triflate + Terminal Alkyne | Pd catalyst, Base | Substituted Alkyne |
Formation of Ethynylcyclohexenes from Other Precursors
The introduction of the crucial ethynyl group onto a pre-formed cyclohexene ring is a common and effective strategy. One of the most prominent methods for this transformation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halogenated cyclohexene derivative with a terminal alkyne. This method is highly valued for its efficiency and tolerance of various functional groups.
Another fundamental approach involves the direct ethynylation of cyclohexene derivatives using potent ethynylating agents under specific reaction conditions to install the alkyne functional group. ontosight.ai Furthermore, more complex cyclohexene rings can be synthesized through methods like the Diels-Alder reaction, which can then be subjected to ethynylation to yield the target scaffold.
Table 1: Formation of Ethynylcyclohexene Scaffolds
| Precursor Type | Reaction Method | Key Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| Halogenated Cyclohexene | Sonogashira Coupling | Palladium Catalyst, Copper Co-catalyst, Terminal Alkyne | Ethynylcyclohexene |
| Cyclohexene Derivative | Direct Ethynylation | Ethynylating Agents | Ethynylcyclohexene |
| Diene and Dienophile | Diels-Alder followed by Ethynylation | Varies (Heat or Lewis Acid), then Ethynylation Reagents | Substituted Ethynylcyclohexene |
Derivatization of Ethynylcyclohexene Scaffolds
Once formed, the 1-ethynylcyclohexene scaffold serves as a versatile building block for creating more complex molecules. ontosight.ai The reactivity of the alkyne group is central to these transformations, allowing for a wide range of functionalizations.
Functionalization via Nucleophilic Substitution Reactions
A key strategy for derivatizing the ethynylcyclohexene core involves leveraging its structure to facilitate nucleophilic substitution reactions. A notable pathway proceeds via an Sₙ2'-type substitution of a propargylic alcohol derivative. orgsyn.org
This multi-step process begins with the deprotonation of 1-ethynylcyclohexene using a strong base like n-butyllithium, followed by the addition of an aldehyde (e.g., hydrocinnamaldehyde). This reaction yields a propargylic alcohol. To facilitate substitution, the resulting hydroxyl group is converted into a good leaving group, such as a mesylate. This activated intermediate can then react with various nucleophiles, particularly organocopper compounds. The reaction proceeds as an Sₙ2' displacement, where the nucleophile attacks the alkyne, leading to a rearrangement and displacement of the mesylate group, ultimately forming a substituted vinylallene. orgsyn.org This method provides a powerful tool for introducing diverse carbon-based functionalities. orgsyn.org
Table 2: Derivatization via Nucleophilic Substitution
| Starting Material | Intermediate | Nucleophile | Product Class | Reference |
|---|---|---|---|---|
| 1-Ethynylcyclohexene | Propargylic Mesylate Derivative | Organocopper Reagents | Vinylallenes | orgsyn.org |
Synthesis of Functionalized Ene-yne Sulfides and Selenides
The alkyne moiety of ethynylcyclohexenes is highly susceptible to addition reactions, providing a direct route to functionalized ene-yne sulfides and selenides.
Ene-yne Sulfides: The synthesis of ene-yne sulfides from an ethynylcyclohexene scaffold can be effectively achieved through the thiol-yne click reaction. d-nb.info This reaction involves the addition of a thiol (R-SH) across the triple bond of the alkyne. Depending on the conditions, this can result in a mono-addition product, a poly(vinylene sulfide), which contains the characteristic ene-yne sulfide (B99878) linkage. d-nb.info These reactions can be initiated thermally or mediated by amines. d-nb.info An alternative strategy for creating unsymmetrical alkynyl sulfides involves the reaction of a lithium acetylide, generated from the ethynylcyclohexene, with a specialized sulfur-transfer reagent. rsc.org
Ene-yne Selenides: Analogous to the synthesis of sulfides, ene-yne selenides can be prepared by the addition of organoselenium compounds to the ethynylcyclohexene core. The reaction of a selenol (R-SeH) across the alkyne triple bond, mirroring the thiol-yne reaction, yields a vinyl selenide. The principles for this synthesis are supported by methodologies developed for creating other organoselenium compounds, which often involve the reaction of a selenium-based nucleophile with an electrophilic carbon center. mdpi.com
Table 3: Synthesis of Ene-yne Sulfides and Selenides
| Starting Scaffold | Reagent Type | Reaction Type | Product Class |
|---|---|---|---|
| Ethynylcyclohexene | Thiol (R-SH) | Thiol-yne Addition | Ene-yne Sulfide (Vinylene Sulfide) |
| Lithium Acetylide of Cyclohexene | Sulfur-Transfer Reagent | Nucleophilic Attack | Unsymmetrical Alkynyl Sulfide |
| Ethynylcyclohexene | Selenol (R-SeH) | Selenol-yne Addition (presumed) | Ene-yne Selenide (Vinyl Selenide) |
Reactions Involving the Cyclohexene Double Bond
The reactivity of the endocyclic double bond is influenced by its tetrasubstituted nature and the steric hindrance imposed by the adjacent ethyl and ethynyl groups. These factors play a crucial role in the feasibility and stereochemical outcome of addition reactions.
Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions with Activated Dienophiles)
The Diels-Alder reaction is a powerful tool for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of this compound, the cyclohexene double bond can act as the dienophile (the 2π-electron component). However, as a tetrasubstituted, electron-rich alkene, its reactivity as a dienophile is generally low. The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups, a feature that this compound lacks.
Consequently, forcing conditions, such as high temperature or pressure, would likely be required for it to react with even highly reactive, electron-rich dienes. The stereochemistry of the resulting bicyclic product would be dictated by the approach of the diene to the less sterically hindered face of the cyclohexene ring.
| Diene | Dienophile | Expected Product Structure (Major Isomer) |
| 1,3-Butadiene | This compound | Ethyl-ethynyl-bicyclo[4.4.0]decene derivative |
| Cyclopentadiene | This compound | Tricyclic adduct with a norbornene-type framework |
| Danishefsky's Diene | This compound | Functionalized bicyclo[4.4.0]decanone derivative |
Stereoselective Additions to the Olefinic Moiety
Additions across the tetrasubstituted double bond are expected to proceed with facial selectivity due to the steric influence of the flanking ethyl and ethynyl groups. Reagents will preferentially approach from the face opposite to the larger substituent, leading to a major diastereomer.
Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with dioxiranes, like dimethyldioxirane (B1199080) (DMDO), would yield an epoxide. nih.govresearchgate.net The stereoselectivity of epoxidation on substituted cyclohexenes is highly dependent on steric factors. nih.gov For this compound, the electrophilic oxygen is predicted to add to the less sterically hindered face of the double bond.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgwikipedia.org These reactions proceed through a concerted mechanism, adding two hydroxyl groups to the same face of the double bond. libretexts.orgwikipedia.org The Sharpless asymmetric dihydroxylation has been shown to be effective for some tetrasubstituted olefins, suggesting that a stereocontrolled synthesis of the corresponding diol may be possible. Anti-dihydroxylation can be accomplished via the epoxidation route followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org In all cases, the steric environment of the substrate will be the primary determinant of the stereochemical outcome.
| Reaction | Reagent(s) | Stereochemistry | Expected Major Product |
| Epoxidation | m-CPBA or DMDO | Syn-addition | 1-Ethyl-2-ethynyl-7-oxabicyclo[4.1.0]heptane |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition | cis-1-Ethyl-2-ethynylcyclohexane-1,2-diol |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | trans-1-Ethyl-2-ethynylcyclohexane-1,2-diol |
Cyclopropanation Reactions
The addition of a carbene or carbenoid to the double bond of this compound would result in the formation of a bicyclo[4.1.0]heptane (norcarane) derivative. The stereospecific nature of many cyclopropanation reactions means the relative stereochemistry of the alkene is preserved in the cyclopropane (B1198618) product. nih.govwikipedia.org
Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). nih.govwikipedia.orgorganic-chemistry.org The reaction is known to be sensitive to steric effects, and cyclopropanation generally occurs on the less hindered face of the alkene. wikipedia.org For the tetrasubstituted and sterically encumbered double bond in this compound, the reaction may be sluggish. researchgate.net
Transition Metal-Catalyzed Cyclopropanation: Carbenes generated from diazo compounds in the presence of transition metal catalysts (e.g., copper, rhodium, cobalt) are also effective for cyclopropanation. caltech.edunih.govnih.gov While these methods are powerful, the high steric hindrance of the target olefin could present a significant challenge, potentially requiring more reactive catalyst systems or harsher conditions. nih.govnih.govdicp.ac.cn The catalyst's steric profile can be exceptionally sensitive, influencing the reaction's success with hindered alkenes. nih.govdicp.ac.cn
| Method | Reagent(s) | Key Features |
| Simmons-Smith | CH₂I₂ / Zn(Cu) | Stereospecific syn-addition; sensitive to steric hindrance. wikipedia.orgorganicchemistrytutor.com |
| Furukawa Modification | CH₂I₂ / Et₂Zn | Increased reactivity compared to the traditional Simmons-Smith. wikipedia.org |
| Catalytic (Rh, Cu) | Ethyl diazoacetate (N₂CHCO₂Et) / Rh₂(OAc)₄ | Effective for electron-rich olefins; proceeds under mild conditions. nih.gov |
| Catalytic (Co) | CH₂Br₂ / Zn / CoBr₂(PDI) | Can discriminate between alkenes based on substitution patterns. researchgate.net |
Transformations of the Terminal Alkyne Moiety
The terminal alkyne group, with its acidic proton and π-bonds, is a hub of reactivity, particularly for the formation of new carbon-carbon bonds.
C-C Bond Forming Reactions
The Sonogashira cross-coupling reaction is a cornerstone method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. While traditionally catalyzed by palladium with a copper co-catalyst, variants using other transition metals have been developed to leverage different reactivity, cost, and toxicity profiles. rsc.orgrsc.org
Copper-Promoted Reactions: Copper plays a dual role in alkyne chemistry. In the traditional Sonogashira reaction, copper(I) is a crucial co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com Copper can also promote the homocoupling of terminal alkynes (Glaser coupling) to form 1,3-diynes, a potential side reaction under certain Sonogashira conditions. researchgate.net Furthermore, copper can catalyze the coupling of terminal alkynes with partners like hypervalent iodonium (B1229267) salts under mild, palladium-free conditions. researchgate.net
Nickel-Catalyzed Sonogashira Variants: Nickel has emerged as a cost-effective and abundant alternative to palladium for catalyzing Sonogashira-type reactions. rsc.orgrsc.org Nickel catalysts can effectively couple terminal alkynes with a range of aryl halides. rsc.orgresearchgate.net The development of specific nickel-ligand systems has enabled these couplings to proceed under mild conditions and has even allowed for the use of more challenging substrates like non-activated alkyl halides. kit.eduacs.org The mechanism is believed to be analogous to the palladium-catalyzed cycle, involving oxidative addition, deprotonation of the alkyne, transmetalation (often via a copper acetylide), and reductive elimination. rsc.org
| Catalyst System | Coupling Partner (Ar-X) | Base/Solvent | Expected Product |
| NiCl₂(PCy₃)₂ / CuI | Iodobenzene | Et₃N / THF | 1-Ethyl-2-(phenylethynyl)cyclohexene |
| NiCl₂(dppe) | 4-Bromotoluene | K₂CO₃ / DMA | 1-Ethyl-2-(p-tolylethynyl)cyclohexene |
| Ni-[P,S] Ligand Complex / CuI | 1-Iodooctane | Cs₂CO₃ / DMSO | 1-Ethyl-2-(dec-1-yn-1-yl)cyclohexene kit.eduacs.org |
| Ni-Pd/MWCNTs | 4-Chloroanisole | K₂CO₃ / H₂O:EtOH | 1-Ethyl-2-((4-methoxyphenyl)ethynyl)cyclohexene rsc.org |
This table illustrates potential applications of nickel-catalyzed Sonogashira variants to this compound based on reported methodologies.
Stereochemical Aspects in 1 Ethyl 2 Ethynylcyclohexene Chemistry
Diastereoselective Control in Ring Systems
There is no available scientific literature detailing studies on the diastereoselective control in reactions involving the ring system of 1-Ethyl-2-ethynylcyclohexene. Research on how the existing stereocenter at the C1 position (bearing the ethyl group) influences the stereochemical outcome of reactions at the ethynyl (B1212043) or cyclohexene (B86901) moieties has not been published. Consequently, there are no documented examples or established methodologies for achieving diastereoselective control in the synthesis of derivatives of this compound.
Enantioselective Transformations Using Chiral Catalysts
No published research could be found on the enantioselective transformations of this compound using chiral catalysts. The scientific community has not reported on the application of asymmetric catalysis to this specific substrate to induce enantioselectivity.
Asymmetric Additions to Ketones and Aldehydes
A thorough review of chemical databases and academic journals revealed no studies on the asymmetric addition of the acetylide derived from this compound to ketones or aldehydes. As a result, there is a lack of data on reaction conditions, catalyst systems, achievable enantiomeric excesses (e.e.), or yields for such transformations involving this particular compound.
Design and Application of Chiral Ligands
Consistent with the absence of research on its enantioselective transformations, there is no information on the design, synthesis, or application of specific chiral ligands for asymmetric reactions involving this compound. While the field of asymmetric catalysis has developed a vast array of chiral ligands for various transformations, their application to this specific molecule has not been documented.
Regio- and Stereocontrol in Cycloaddition Chemistry
There is no available research on the regio- and stereocontrol in cycloaddition reactions where this compound acts as a reactant. The behavior of the alkene or alkyne functionalities of this compound in reactions such as Diels-Alder, [3+2] cycloadditions, or other pericyclic reactions has not been investigated in the context of controlling the regiochemical and stereochemical outcomes of the resulting cycloadducts. Therefore, no data tables or detailed research findings on this topic can be provided.
Mechanistic Investigations of Reactions Involving 1 Ethyl 2 Ethynylcyclohexene Scaffolds
Elucidation of Reaction Pathways
The reactivity of 1-Ethyl-2-ethynylcyclohexene is dominated by the interplay between its alkene and alkyne functionalities. Transition metal-catalyzed reactions, particularly with gold(I) and platinum(II), are known to initiate a variety of transformations in similar 1,6-enyne systems. The elucidation of these reaction pathways is often achieved through a combination of experimental techniques, such as isotopic labeling and the characterization of reaction products, alongside computational studies.
A predominant reaction pathway for 1,6-enynes is cycloisomerization . In the context of this compound, this would involve the intramolecular reaction between the double bond of the cyclohexene (B86901) ring and the ethynyl (B1212043) group. Computational studies on analogous 1,6-enynes have shown that gold(I) catalysts typically activate the alkyne moiety, making it susceptible to nucleophilic attack by the alkene. nih.gov This initial step can proceed through different modes of cyclization, primarily the 5-exo-dig or 6-endo-dig pathways. The regioselectivity of this cyclization is influenced by the substitution pattern of the enyne and the nature of the catalyst. researchgate.net For terminal alkynes, the 5-exo-dig pathway is often kinetically favored. researchgate.net
Another significant pathway is the ene reaction , which can be catalyzed by transition metals. For certain allenyne systems, a gold(I)-catalyzed ene reaction has been shown to proceed through the nucleophilic addition of an allene (B1206475) double bond to a cationic phosphinegold(I) complexed phosphinegold(I) acetylide, followed by a 1,5-hydrogen shift. nih.govacs.org While this compound is an enyne, the principles of metal-catalyzed hydrogen shifts and subsequent cyclizations are relevant.
Furthermore, under certain conditions, cascade reactions can occur. For instance, gold(I)-catalyzed cascade reactions of oxoenynes can lead to complex oxatricyclic products through a sequence of cyclization and Prins-type reactions. nih.gov This suggests that with appropriate functionalization, the this compound scaffold could participate in complex, multi-step transformations.
The table below summarizes plausible reaction pathways for this compound based on studies of analogous enyne systems.
| Reaction Pathway | Catalyst | Key Mechanistic Steps | Expected Product Type |
| Cycloisomerization (5-exo-dig) | Au(I), Pt(II) | Alkyne activation, intramolecular nucleophilic attack by alkene, formation of a bicyclic system. nih.govresearchgate.net | Bicyclo[4.1.0]heptene derivatives |
| Cycloisomerization (6-endo-dig) | Au(I), Pt(II) | Alkyne activation, intramolecular nucleophilic attack, formation of a seven-membered ring intermediate. researchgate.net | Bicyclo[4.2.0]octene derivatives |
| Ene-type Reaction | Rh(I) | Formation of a metal vinylidene, [2+2] cycloaddition, and ring-opening of a metallacyclobutane. organic-chemistry.org | Cyclic dienes |
| Domino Cyclization | Ru(II) | Formation of a vinylidene intermediate, followed by further intramolecular cyclization. acs.org | Fused bicyclic ring systems |
Characterization of Reactive Intermediates
The identification and characterization of transient reactive intermediates are paramount to understanding reaction mechanisms. In the transition metal-catalyzed reactions of 1,6-enynes, several key intermediates have been proposed and, in some cases, characterized.
Cyclopropyl (B3062369) Gold(I) Carbenes: In gold(I)-catalyzed enyne cycloisomerizations, the formation of cyclopropyl gold(I) carbene-like intermediates is a widely accepted mechanistic feature. nih.gov These species are highly delocalized cationic intermediates that can be described by several resonance structures, including gold(I)-stabilized cyclopropylmethyl, cyclobutyl, and homoallyl carbocations. nih.govresearchgate.net Computational studies on 1,5-enynes and 1,5-allenenes have identified gold(I) cyclopropylcarbenes as the most stable intermediates for various substitution patterns. researchgate.net For this compound, the 5-exo-dig cyclization would lead to a corresponding cyclopropyl gold(I) carbene intermediate.
Vinylidene Complexes: An alternative pathway, particularly with rhodium and ruthenium catalysts, involves the formation of metal vinylidene intermediates. organic-chemistry.orgresearchgate.net These are formed by the rearrangement of a terminal alkyne coordinated to the metal center. The α-carbon of the vinylidene is electrophilic, making it susceptible to nucleophilic attack by the tethered alkene, leading to cyclization. researchgate.net Deuterium-labeling experiments in rhodium-catalyzed enyne cycloisomerization have provided strong evidence for the involvement of a vinylidene mechanism. organic-chemistry.org
Carbocationic Intermediates: In many of these transformations, particularly those catalyzed by electrophilic metals like gold(I), the intermediates possess significant carbocationic character. Computational studies have revealed the existence of non-classical carbocationic minima in the gold(I)-catalyzed cyclizations of 1,5-enynes and 1,5-allenenes. researchgate.net The stability of these carbocationic intermediates is crucial in determining the reaction pathway and the structure of the final products.
The following table outlines the key reactive intermediates likely to be involved in reactions of this compound.
| Intermediate Type | Generating Catalyst/Reaction | Key Structural Features | Role in Reaction |
| Cyclopropyl Gold(I) Carbene | Au(I)-catalyzed cycloisomerization | A three-membered ring fused to the cyclohexene core with a gold-carbene moiety. nih.gov | Undergoes further rearrangement or reaction with nucleophiles. |
| Metal Vinylidene Complex | Rh(I) or Ru(II)-catalyzed cyclization | A metal complex with a M=C=CH-R fragment formed from the ethynyl group. organic-chemistry.orgresearchgate.net | The electrophilic α-carbon is attacked by the alkene. |
| Carbocationic Species | Au(I) or Pt(II)-catalyzed reactions | A positive charge stabilized by the metal and the molecular framework. researchgate.net | Directs the regioselectivity and stereoselectivity of subsequent steps. |
Role of Transition Metal Catalysts in Reaction Mechanisms
Transition metal catalysts are indispensable in activating the relatively inert C-C multiple bonds of enynes and directing the course of the reaction. The choice of the metal and its ligands profoundly influences the reaction mechanism and the resulting products.
Gold(I) and Platinum(II) Catalysts: These are highly "alkynophilic" Lewis acids that readily activate the alkyne moiety of the enyne towards nucleophilic attack. nih.gov Gold(I) complexes, in particular, have been extensively studied in the context of enyne cycloisomerizations. nih.govresearchgate.net The mechanism of gold(I) catalysis typically does not involve a change in the formal oxidation state of the metal. nih.govacs.org The catalyst is regenerated in the final step of the catalytic cycle. The ligands on the gold(I) center can influence the site-selectivity of nucleophilic attack on the intermediate cyclopropyl gold carbene. researchgate.net Platinum(II) complexes can also catalyze similar cyclizations, sometimes leading to different product distributions or enabling unique rearrangements. researchgate.net For instance, PtCl₂ has been shown to catalyze the intramolecular cyclization of certain aryl alkynes through a C-H activation pathway. acs.orgnih.gov
Rhodium(I) and Ruthenium(II) Catalysts: These metals can also catalyze enyne cyclizations, often through mechanisms involving vinylidene intermediates. organic-chemistry.orgresearchgate.net Rhodium catalysts have been shown to be effective in promoting the C-C bond-forming cyclization of enynes to furnish carbo- and heterocycles with high endoselectivity. organic-chemistry.org Ruthenium complexes can also generate vinylidene intermediates, which can then undergo further cyclization in a domino fashion to create complex polycyclic structures. acs.org
The table below provides a comparative overview of the role of different transition metal catalysts in reactions of enyne systems.
| Catalyst Type | Primary Role | Typical Intermediates | Influence on Selectivity |
| Gold(I) Complexes | Lewis acid activation of the alkyne. nih.gov | Cyclopropyl gold(I) carbenes, carbocations. nih.govresearchgate.net | Ligands can control site-selectivity; often favors 5-exo cyclization. researchgate.net |
| Platinum(II) Complexes | Lewis acid activation, can also facilitate C-H activation. researchgate.netacs.orgnih.gov | Similar to gold(I), but can access different rearrangement pathways. researchgate.net | Can promote unique cyclization pathways and rearrangements. researchgate.net |
| Rhodium(I) Complexes | Formation of vinylidene intermediates. organic-chemistry.org | Rhodium vinylidenes, rhodacyclobutanes. organic-chemistry.org | High endoselectivity in cycloisomerization reactions. organic-chemistry.org |
| Ruthenium(II) Complexes | Formation of vinylidene intermediates. acs.orgresearchgate.net | Ruthenium vinylidenes. acs.orgresearchgate.net | Can initiate domino cyclization sequences. acs.org |
Non-Covalent Interactions and Their Influence on Reactivity
While covalent bond formation and cleavage are at the heart of chemical reactions, non-covalent interactions (NCIs) play a subtle yet critical role in directing reactivity and selectivity. These interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, can stabilize transition states and intermediates, thereby influencing the kinetic and thermodynamic outcomes of a reaction.
In the context of transition metal-catalyzed reactions of this compound, NCIs can manifest in several ways:
Substrate-Catalyst Interactions: The ligands on the metal catalyst can engage in non-covalent interactions with the enyne substrate. These interactions can help to pre-organize the substrate in the active site of the catalyst, favoring a particular reaction pathway or stereochemical outcome.
Intramolecular Interactions: The conformation of the this compound molecule itself can be influenced by intramolecular NCIs. These interactions might favor a specific rotamer that is more amenable to cyclization, thus affecting the reaction rate.
Computational chemistry provides powerful tools for studying NCIs. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify weak interactions in transition states and intermediates. While specific computational studies on this compound are not available, the principles derived from studies on other systems are applicable. For example, computational studies on substituent effects on non-covalent interactions with aromatic rings have provided a detailed understanding of how these interactions can be tuned. beilstein-journals.org
The following table summarizes the potential influence of different types of non-covalent interactions on the reactivity of this compound.
| Type of NCI | Potential Role | Consequence |
| van der Waals Interactions | Steric guidance in the transition state. | Can influence diastereoselectivity. |
| Hydrogen Bonding | Solvation of charged intermediates; interaction with protic solvents. | Can stabilize intermediates and affect reaction rates. |
| π-Interactions | Interaction between the enyne π-systems and aromatic ligands on the catalyst. | Can influence catalyst-substrate binding and orientation. |
Applications of 1 Ethyl 2 Ethynylcyclohexene As a Synthetic Intermediate
Building Block for Complex Molecules and Natural Product Total Synthesis
The total synthesis of natural products is a field dedicated to the complete chemical synthesis of complex molecules derived from natural sources. nih.gov This endeavor serves not only to confirm the structure of these products but also to provide access to them for further study and to drive the development of new synthetic methods. nih.govnih.gov Molecules containing both alkene and alkyne functionalities, known as enynes, are particularly useful in this context as they can be elaborated into diverse and complex ring systems through various chemical transformations. rsc.org
While specific total syntheses employing 1-Ethyl-2-ethynylcyclohexene are not extensively documented in the literature, its structure makes it a suitable candidate for strategies that build molecular complexity rapidly. ecampus.comresearchgate.net The dual reactivity of the alkene and alkyne groups allows for participation in intramolecular reactions to form fused or bridged ring systems, which are common structural motifs in many natural products. nih.gov Reactions such as the Pauson-Khand reaction or Diels-Alder cycloadditions, which are staples in total synthesis, can potentially utilize enyne substrates like this compound to construct the core skeletons of target molecules. organicreactions.orgwikipedia.org
**7.2. Precursor for Advanced Organic Scaffolds
The unique arrangement of double and triple bonds in this compound allows it to serve as a precursor for a variety of advanced organic scaffolds, which are the core structures of many pharmaceutical and materials science compounds.
Bicyclic compounds, which contain two fused or bridged rings, are prevalent in many biologically active molecules. Cycloaddition reactions are among the most powerful methods for constructing these frameworks. fiveable.melibretexts.org The enyne structure of this compound makes it an ideal substrate for intramolecular cycloadditions to form bicyclic systems.
One of the most notable reactions for this purpose is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form an α,β-cyclopentenone. organicreactions.orgwikipedia.orglibretexts.org When applied intramolecularly to an enyne, this reaction can efficiently generate fused bicyclic systems. thieme-connect.describd.com The intramolecular Pauson-Khand reaction of a substrate like this compound would be expected to yield a tricyclic system containing a fused cyclopentenone ring.
The Diels-Alder reaction, a [4+2] cycloaddition, is another cornerstone of cyclic compound synthesis. wikipedia.orgyoutube.commasterorganicchemistry.com While this compound itself is not a conjugated diene, it can be chemically modified to participate in such reactions, or it can act as the dienophile. researchgate.net Furthermore, related dieneyne structures can undergo Diels-Alder reactions, demonstrating the utility of this type of building block in forming six-membered rings. nih.gov
Table 1: Overview of Pauson-Khand Reaction for Bicyclic Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
|---|
Substituted pyridines are a critical class of heterocycles found in numerous pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org Modern synthetic methods often utilize cycloaddition strategies for the de novo construction of the pyridine (B92270) ring. nih.govbaranlab.org Enynes are valuable precursors in several of these methods. acs.orgnih.govresearchgate.net
One such approach is the nickel-catalyzed [4+2] cycloaddition of 1,3-enynes with 3-azetidinones. acs.orgnih.gov This reaction provides a regioselective route to 3-hydroxy-4,5-alkyl-substituted pyridines after subsequent hydrogenation and aromatization steps. The enyne acts as a surrogate for an internal alkyne, allowing for controlled access to specific substitution patterns on the final pyridine product. acs.org The structure of this compound fits the profile of the enyne substrates used in these types of transformations. Another strategy involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes, which can be prepared from enyne-containing precursors, to yield a wide range of substituted pyridines. acs.org
Table 2: General Scheme for Pyridine Synthesis from 1,3-Enynes
| Enyne Substrate | Co-reactant | Catalyst System | Key Steps | Product Class |
|---|---|---|---|---|
| 1,3-Enyne | 3-Azetidinone | Nickel Catalyst | [4+2] Cycloaddition | Substituted Dihydropyridinones |
Thiophene-fused siloles are heterocyclic compounds of interest in materials science due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. researchgate.netnih.gov The synthesis of these scaffolds can be achieved through metal-catalyzed reactions. mdpi.com
A documented synthetic route utilizes a Sonogashira coupling reaction to prepare the precursors for these heterocycles. mdpi.com In a specific example, 1-ethynylcyclohexene (B1205888), a close structural analog of this compound, is coupled with 3-iodo-2-(1,1,2,2,2-pentamethyldisilanyl)thiophene. mdpi.com This reaction, catalyzed by a palladium-copper system, effectively attaches the ethynylcyclohexene moiety to the thiophene (B33073) ring. mdpi.com The resulting product can then undergo further transformations, such as rhodium-catalyzed intramolecular trans-bis-silylation, to yield the final thiophene-fused silole structure. researchgate.net This demonstrates the utility of the ethynylcyclohexene core as a key building block for constructing complex, functional heterocyclic systems.
Table 3: Reaction Conditions for Sonogashira Coupling with 1-Ethynylcyclohexene
| Reagent 1 | Reagent 2 | Catalysts | Solvent | Conditions |
|---|
Data sourced from a study on the synthesis of thiophene-fused siloles. mdpi.com
The tetrahydroindole skeleton is a privileged scaffold found in a variety of pharmacologically active compounds. nih.gov The synthesis of this ring system can be accomplished through various cyclization and annulation strategies. anu.edu.auresearchgate.net
While a direct synthesis of tetrahydroindoles from this compound is not prominently described, the reactivity of enynes provides a basis for potential synthetic routes. Enyne cycloisomerization, catalyzed by metals such as gold(I) or rhodium(I), is a powerful method for constructing fused-ring systems. pku.edu.cnresearchgate.net For instance, nitrogen-tethered 1,6-enynes can be cyclized to form bicyclo[4.1.0]heptenes, which are versatile intermediates. pku.edu.cn A reaction sequence involving an initial enyne cycloisomerization followed by a subsequent cycloaddition has been used to synthesize tetrahydroisoquinolinones, a related heterocyclic system. researchgate.net This suggests that, with appropriate functionalization, this compound could potentially be employed in similar cycloisomerization or annulation cascades to access the tetrahydroindole framework.
Zeaxanthin (B1683548) is a naturally occurring carotenoid pigment found in many plants and microorganisms. fao.org It is a high-value compound used in nutraceuticals and food additives. The chemical synthesis of zeaxanthin has been well-established and typically involves a C15 + C10 + C15 assembly strategy. fao.org
The final key step in the industrial synthesis of zeaxanthin is a double Wittig condensation. fao.org This reaction joins a symmetrical C10-dialdehyde with two equivalents of a C15-phosphonium salt, which contains the chiral hydroxylated cyclohexene (B86901) ring structure characteristic of zeaxanthin. fao.org The synthesis of this C15-phosphonium salt begins with an enantiopure C9-hydroxyketone. Based on established and published chemical synthesis routes for zeaxanthin, this compound is not identified as a standard intermediate or precursor. fao.org
Development of Novel Synthetic Methodologies
Extensive searches of scientific literature and chemical databases did not yield specific research focused on the application of this compound in the development of novel synthetic methodologies. While the structural features of this compound, namely the presence of both an alkene and an alkyne functionality within a cyclic framework, suggest its potential as a versatile intermediate in organic synthesis, there is a lack of published studies detailing its use as a key substrate for creating new synthetic reactions or strategies.
Consequently, detailed research findings and data tables concerning its role in pioneering new synthetic routes cannot be provided at this time. Further research would be required to explore and establish the utility of this compound as a building block in the development of innovative synthetic methods.
Future Directions and Emerging Research Areas for 1 Ethyl 2 Ethynylcyclohexene Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The advancement of synthetic methodologies for compounds like 1-ethyl-2-ethynylcyclohexene is intrinsically linked to the evolution of catalysis. A primary focus of future research is the design of novel catalytic systems that offer superior control over reaction outcomes, particularly selectivity (chemo-, regio-, and enantioselectivity) and efficiency.
Transition-metal catalysis remains a cornerstone in enyne chemistry. researchgate.net Gold, palladium, rhodium, nickel, and ruthenium complexes are particularly effective for mediating the cyclization and transformation of enynes. researchgate.netorganic-chemistry.org Future efforts will likely concentrate on the rational design of ligands to fine-tune the steric and electronic properties of these metal centers. For instance, the use of N-heterocyclic carbene (NHC) ligands in gold catalysis has already shown promise in providing enhanced stability and activity for various alkyne transformations. mdpi.com The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure products from prochiral enyne substrates. researchgate.net
Another promising avenue is the exploration of cooperative catalysis, where two or more distinct catalysts work in concert to achieve a transformation not possible with either catalyst alone. An example is the use of palladium, Lewis acid, and copper co-catalysts for the trans-selective hydroalkynylation of internal 1,3-enynes. nih.gov Applying such systems to substrates like this compound could open new pathways for complex molecule synthesis. Furthermore, the development of metal-free catalytic systems, including organocatalysis and visible-light-induced reactions, represents a growing area of interest, offering more sustainable and environmentally benign synthetic routes. researchgate.netnih.gov
| Catalyst System | Metal | Reaction Type | Key Advantages |
| IPrAuCl/AgNTf2 | Gold (Au) | Cycloisomerization / Cycloaddition | High efficiency for tandem reactions, mild conditions. mdpi.com |
| Ni(cod)2/P(4-MeOC6H4)3 | Nickel (Ni) | Arylative Cyclization | Forms all-carbon quaternary centers. |
| [(p-cymene)RuCl2]2/dppm | Ruthenium (Ru) | Hydrative Cyclization | Novel umpolung reactivity, tandem C-O and C-C bond formation. organic-chemistry.org |
| Pd/Senphos with Lewis Acid/Copper | Palladium (Pd) | trans-Hydroalkynylation | High selectivity (site-, regio-, diastereoselective), atom-economical. nih.gov |
Expansion of Reaction Scope to Diverse Functional Groups
While cycloisomerization is a well-established reaction for enynes, future research aims to significantly broaden the scope of reactions involving this compound by incorporating a wider variety of functional groups. This involves developing methodologies that are tolerant of diverse functional groups on the reaction partners, allowing for the synthesis of more complex and functionalized molecules. ashp.orgpressbooks.pub
Current research has demonstrated the successful reaction of enynes with arylboronic acids in nickel-catalyzed arylative cyclizations and the addition of water in ruthenium-catalyzed hydrative cyclizations. organic-chemistry.org The next frontier involves developing reactions that introduce heteroatoms with high selectivity. For example, gold-catalyzed intramolecular hydroamination of alkynes provides a powerful tool for constructing nitrogen-containing heterocycles. beilstein-journals.org Applying and extending such methods to this compound could lead to novel nitrogen- and oxygen-containing bicyclic systems.
Furthermore, research into the reaction of the enyne motif with substrates bearing functional groups like halides, aldehydes, ketones, and esters will be critical. This will enable the direct installation of versatile chemical handles that can be used for subsequent transformations, expanding the synthetic utility of the this compound core. The goal is to create a robust synthetic toolbox where the enyne can react predictably with a broad spectrum of coupling partners, moving beyond simple hydrocarbon frameworks to highly functionalized architectures.
Integration into Multicomponent and Cascade Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. ub.edu Integrating this compound into such sequences is a major goal for future research, as it allows for the rapid construction of molecular complexity from simple starting materials. researchgate.net
The inherent reactivity of the enyne functionality makes it an ideal trigger for cascade sequences. For instance, an initial metal-catalyzed cyclization can generate a reactive intermediate that undergoes subsequent intramolecular reactions. Gold(I) catalysts are particularly adept at initiating such cascades, transforming simple enynes into complex polycyclic structures in one step. researchgate.netmdpi.com Research is focused on designing substrates and reaction conditions that allow for precise control over these complex transformations.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent another area of significant potential. nih.gov Developing MCRs that incorporate this compound would be a powerful strategy for generating diverse molecular libraries. For example, a reaction could be envisioned where the enyne, an aryl halide, and a nucleophile are combined in the presence of a suitable catalyst to generate a complex, functionalized bicyclic product in a single, highly atom-economical step.
Exploration of New Materials Applications from Ethynylcyclohexene Polymerization (academic perspective)
From an academic standpoint, the polymerization of monomers like this compound opens up exciting possibilities for creating novel materials with tailored properties. Enyne metathesis is a powerful tool for this purpose, particularly cascade enyne metathesis polymerization, which can produce well-defined polymers. nih.gov
A key area of emerging research is the synthesis of degradable polymers. By incorporating cleavable moieties, such as acetals, into the backbone of polymers derived from enyne monomers, materials can be designed to break down under specific conditions (e.g., acidic pH). nih.govnih.gov This is particularly relevant for developing more sustainable plastics and materials for biomedical applications like drug delivery systems. rsc.org Research has shown that enyne monomers with a cyclohexene (B86901) ring can undergo living polymerization, allowing for the creation of block copolymers with controlled architectures. nih.gov
Future academic exploration will likely focus on several key areas:
Tuning Degradation Rates: Systematically modifying the monomer structure to control the rate of polymer degradation under various environmental conditions. rsc.orgrsc.org
Controlling Stereochemistry: Developing stereocontrolled polymerization methods to synthesize chiral polymers with specific three-dimensional structures, which could have unique optical or biological properties. nih.gov
Enhancing Thermal Properties: Investigating how the rigid cyclic structure of the ethynylcyclohexene unit influences the thermal properties of the resulting polymers, such as the glass transition temperature (Tg), to create more robust materials. rsc.org
Self-Immolative Polymers: Designing "self-immolative polymers" (SIPs) from enyne monomers that can undergo complete depolymerization into small molecules when triggered by a specific stimulus, offering potential in responsive materials and sensor technology. researchgate.net
| Research Area | Monomer Type | Polymerization Method | Key Findings & Potential Applications |
| Degradable Polymers | Acetal-containing enynes | Cascade Enyne Metathesis | pH-dependent degradation; potential for responsive materials and drug delivery. nih.gov |
| Stereocontrolled Polymers | Chiral N,O-acetal enynes | Living Cascade Enyne Metathesis | Synthesis of chiral block copolymers; polymers with controlled stereochemistry. nih.gov |
| High Tg Polymers | Levoglucosenone-derived enynes | Controlled Cascade Polymerization | Polymers with high glass transition temperatures (up to 198 °C) and tunable degradation. rsc.org |
| Self-Immolative Polymers | 1,6-enyne motifs | Polycondensation / Metathesis | Stimuli-triggered complete depolymerization; applications in sensors and responsive systems. researchgate.net |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 1-Ethyl-2-ethynylcyclohexene in laboratory settings?
- Methodological Answer : Implement engineering controls such as closed systems or local exhaust ventilation to minimize direct exposure. Use personal protective equipment (PPE), including dust respirators, nitrile gloves, safety glasses, and protective clothing. Safety showers and eyewash stations must be accessible. Regularly review safety data sheets (SDS) for updates on handling and disposal .
Q. How can researchers reliably determine the molecular structure of this compound?
- Methodological Answer : Use spectroscopic techniques like H/C NMR and mass spectrometry (MS) for structural confirmation. Cross-reference experimental data with computational predictions (e.g., density functional theory, DFT) and standardized databases such as NIST Chemistry WebBook for validation. Ensure purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. What are the best practices for documenting experimental procedures involving this compound in publications?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis steps, reaction conditions (temperature, catalysts, solvents), and purification methods. Include raw spectral data in supplementary materials. For known compounds, cite prior literature; for novel derivatives, provide full characterization (NMR, MS, elemental analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?
- Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Compare results across multiple batches and labs. Use statistical tools (e.g., ANOVA) to assess variability. Investigate overlooked factors like trace moisture, oxygen sensitivity, or catalyst deactivation. Publish negative results to clarify discrepancies .
Q. What computational approaches are effective for predicting the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Apply DFT calculations to model transition states and reaction pathways. Validate predictions with experimental kinetic data (e.g., rate constants). Use molecular docking simulations to explore steric and electronic effects of the ethynyl group. Cross-validate computational results with X-ray crystallography or spectroscopic trends .
Q. How should researchers address conflicting data in thermal stability studies of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions. Compare decomposition profiles across varying heating rates and atmospheres (e.g., nitrogen vs. air). Use Arrhenius plots to extrapolate activation energies. Reconcile discrepancies by isolating degradation byproducts via GC-MS or HPLC .
Data Management and Reporting
Q. What strategies ensure robust data presentation for studies involving this compound?
- Methodological Answer : Organize raw data (spectra, chromatograms) in appendices, with processed data (e.g., integrated NMR peaks, calibration curves) in the main text. Use tables to summarize key parameters (e.g., yields, melting points). For computational studies, include input files and convergence criteria. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Q. How can researchers ethically manage uncertainties in toxicity assessments of this compound?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) as preliminary screens. Acknowledge limitations in extrapolating to in vivo systems. Follow institutional review board (IRB) guidelines for reporting uncertainties. Cite conflicting studies transparently and propose follow-up experiments .
Cross-Disciplinary Applications
Q. What analytical frameworks are suitable for studying this compound in materials science applications?
- Methodological Answer : Employ surface analysis techniques (e.g., SEM, AFM) to assess thin-film morphology. Use UV-Vis and fluorescence spectroscopy to evaluate optoelectronic properties. Correlate structural modifications (e.g., substituent effects) with performance metrics (conductivity, bandgap). Publish full experimental workflows to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
